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Compound of Interest

Compound Name:
Benzeneethanamine, N-

(phenylmethylene)-

Cat. No.: B121204 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzeneethanamine, N-(phenylmethylene)-, also known as N-benzylidene-2-

phenylethanamine. The information is intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis. This document presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed

experimental protocols and a visual representation of the analytical workflow.

Data Presentation
The following tables summarize the key spectroscopic data for N-benzylidene-2-

phenylethanamine. It is important to note that a complete, published, and fully assigned

experimental dataset for this specific molecule is not readily available in the public domain.

Therefore, the data presented is a consolidation of information from analogous compounds and

predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum of N-benzylidene-2-phenylethanamine is expected to show signals

corresponding to the aromatic protons of the two phenyl rings, the ethyl bridge, and the

characteristic imine proton. The following data is predicted based on spectra of similar imine

compounds.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 - 8.5 Singlet 1H Imine proton (-N=CH-)

~7.7 - 7.9 Multiplet 2H
Aromatic protons

(ortho to C=N)

~7.2 - 7.5 Multiplet 8H Aromatic protons

~3.8 - 4.0 Triplet 2H
Methylene protons (-

N-CH₂-)

~3.0 - 3.2 Triplet 2H
Methylene protons (-

CH₂-Ph)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display distinct signals for the imine carbon, the aromatic carbons,

and the aliphatic carbons of the ethyl group. The data below is estimated from known values for

related structures like N-benzylideneaniline.[1]

Chemical Shift (δ, ppm) Assignment

~160 - 165 Imine carbon (-N=CH-)

~125 - 140 Aromatic carbons

~60 - 65 Methylene carbon (-N-CH₂-)

~35 - 40 Methylene carbon (-CH₂-Ph)

Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of a strong absorption band for the C=N

double bond of the imine group.
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Wavenumber (cm⁻¹) Intensity Assignment

~3020 - 3100 Medium Aromatic C-H stretch

~2850 - 2960 Medium Aliphatic C-H stretch

~1620 - 1650 Strong Imine C=N stretch

~1450 - 1600 Medium to Strong Aromatic C=C stretch

~690 - 770 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular weight of N-benzylidene-2-phenylethanamine is 209.29 g/mol .

[2]

m/z Relative Intensity Assignment

209 Moderate [M]⁺ (Molecular ion)

208 High [M-H]⁺

118 High [C₈H₈N]⁺

91 Very High (Base Peak) [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Synthesis of N-benzylidene-2-phenylethanamine
A common method for the synthesis of imines is the condensation reaction between an

aldehyde and a primary amine.[3]
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Reactants: Benzaldehyde (1 equivalent) and 2-phenylethanamine (1 equivalent).

Solvent: Absolute ethanol.

Procedure:

Dissolve equimolar amounts of benzaldehyde and 2-phenylethanamine in absolute

ethanol in a round-bottom flask.

Reflux the mixture for 2-4 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by recrystallization or column chromatography.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) with a field strength of

300 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, relaxation delay of 1-

2 seconds, and 8-16 scans.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 45-90°, spectral width of 200-220 ppm, relaxation delay

of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-

noise ratio.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with direct infusion, using an ionization technique like electron ionization (EI) or electrospray

ionization (ESI).

Data Acquisition (EI mode):

Introduce the sample into the ion source.

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and

fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer

(e.g., quadrupole or time-of-flight).

A detector records the abundance of each ion.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.

General workflow for the synthesis and spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121204#spectroscopic-data-nmr-ir-ms-of-
benzeneethanamine-n-phenylmethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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